molecular formula C12H8ClF3N2OS B2359174 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde oxime CAS No. 338770-64-2

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde oxime

Cat. No. B2359174
CAS RN: 338770-64-2
M. Wt: 320.71
InChI Key: WPNYDOBITWHMFC-NGYBGAFCSA-N
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Description

“2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde oxime” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of TFMP derivatives has been a significant area of research in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Synthesis of Novel Compounds

  • 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime is used in the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles via [3 + 2] cycloaddition reactions. This process is effective with various substituted pyridinium 1,4-zwitterionic thiolates and demonstrates the potential of these synthesized thiazoles (Yao et al., 2022).

Oxidation Processes

  • Acetaldehyde, a related compound, is completely oxidized to CO2 over a Pd/WO(3) photocatalyst under various light irradiation conditions, showcasing the potential for such compounds in oxidation reactions (Arai et al., 2008).

Organocatalytic Reactions

  • Organocatalyzed oxidative N-annulation strategies have been developed for the synthesis of various pyridine derivatives, using similar compounds, under mild conditions. This method efficiently forms C-C and C-N bonds in one operation, avoiding the need for functional groups like oximes (Khanal & Lee, 2015).

Novel Synthesis Methods

  • In the context of similar compounds, novel synthetic routes have been developed for creating diverse derivatives, such as 1,3-diol diesters. These methods showcase the versatile nature of aldehydes and oxime esters in catalyzed reactions (Kawasaki et al., 1998).

Pyridine Derivatives Synthesis

  • The compound has relevance in the synthesis of pyridine derivatives. For example, similar compounds have been used in the creation of pyridine derivatives with applications in antibacterial activities and as fluorescence sensors (H. Khanal & Y. Lee, 2015).

properties

IUPAC Name

(NE)-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-thiophen-2-ylethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2OS/c13-9-4-7(12(14,15)16)5-17-11(9)8(6-18-19)10-2-1-3-20-10/h1-6,8,19H/b18-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNYDOBITWHMFC-NGYBGAFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(/C=N/O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde oxime

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